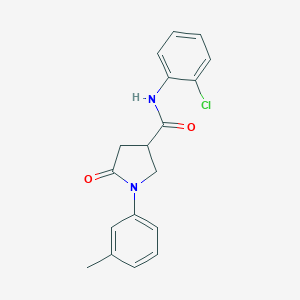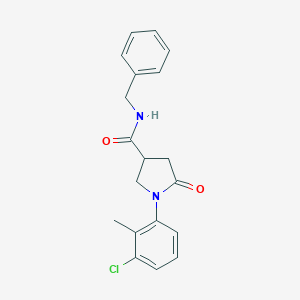
(7-Chloro-8-methyl-2-phenylquinolin-4-yl)-morpholin-4-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Chloro-8-methyl-2-phenylquinolin-4-yl)-morpholin-4-ylmethanone is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a chloro group, a methyl group, and a phenyl group, along with a morpholino group attached to a methanone moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloro-8-methyl-2-phenylquinolin-4-yl)-morpholin-4-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Substitution Reactions: The chloro, methyl, and phenyl groups are introduced through electrophilic aromatic substitution reactions. For instance, chlorination can be achieved using thionyl chloride, while methylation and phenylation can be carried out using methyl iodide and phenylboronic acid, respectively.
Attachment of the Morpholino Group: The morpholino group is introduced via nucleophilic substitution, where a suitable morpholine derivative reacts with the quinoline core.
Formation of the Methanone Moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure high purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(7-Chloro-8-methyl-2-phenylquinolin-4-yl)-morpholin-4-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
(7-Chloro-8-methyl-2-phenylquinolin-4-yl)-morpholin-4-ylmethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (7-Chloro-8-methyl-2-phenylquinolin-4-yl)-morpholin-4-ylmethanone involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and signaling pathways. For example, it may inhibit topoisomerases, enzymes involved in DNA replication, thereby exerting its anticancer effects. Additionally, it can interact with cell membrane receptors, modulating cellular responses and signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler analog with a similar core structure but lacking the chloro, methyl, phenyl, and morpholino groups.
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.
Camptothecin: An anticancer agent with a quinoline-based structure but different functional groups.
Uniqueness
(7-Chloro-8-methyl-2-phenylquinolin-4-yl)-morpholin-4-ylmethanone is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C21H19ClN2O2 |
|---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
(7-chloro-8-methyl-2-phenylquinolin-4-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C21H19ClN2O2/c1-14-18(22)8-7-16-17(21(25)24-9-11-26-12-10-24)13-19(23-20(14)16)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 |
InChI Key |
SSLFBOKBKDSBLO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)N3CCOCC3)C4=CC=CC=C4)Cl |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)N3CCOCC3)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Isopropyl 4-({[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B337969.png)






![N-[4-(acetylamino)phenyl]-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B337981.png)


